1-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)15-6-8-16(9-7-15)23-18(25)14-10-12-24(13-11-14)28(26,27)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAOPCDYEOWOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149793 | |
| Record name | 1-(Phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478041-54-2 | |
| Record name | 1-(Phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478041-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide, also known by its CAS number 1170321-85-3, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a detailed exploration of its biological activity, including mechanisms of action, efficacy in different biological assays, and relevant case studies.
- Molecular Formula : C19H19F3N2O3S
- Molecular Weight : 412.426 g/mol
- SMILES Notation : O=C(N1CCC(CC1)S(=O)(=O)c1ccccc1)Nc1ccc(cc1)C(F)(F)F
Biological Activity
The biological activity of this compound has been investigated in various contexts, including its effects on cancer cell lines, cholinesterase inhibition, and potential neuroprotective properties.
1. Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values observed in different studies:
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analysis showing increased caspase-3 levels in treated cells.
2. Cholinesterase Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. Preliminary findings indicate that it may possess comparable inhibitory activity to established AChE inhibitors like donepezil.
Case Study 1: Antitumor Efficacy
In a study published in MDPI, the compound was tested against a panel of human cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis through the mitochondrial pathway, highlighting its potential as an effective anticancer agent.
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective capabilities of the compound in a model of oxidative stress-induced neuronal injury. The findings suggested that it could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits the following key chemical properties:
- Molecular Formula : C19H19F3N2O3S
- Molecular Weight : 412.426 g/mol
- SMILES Notation : O=C(N1CCC(CC1)S(=O)(=O)c1ccccc1)Nc1ccc(cc1)C(F)(F)F
These properties contribute to its biological activity and suitability for various applications.
Diabetes Treatment
One of the primary applications of this compound is as an inhibitor of hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism. Research indicates that compounds like 1-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be utilized in the development of drugs aimed at managing diabetes by modulating lipid levels and improving insulin sensitivity.
A patent (CN102498099A) describes the use of these compounds in pharmaceutical compositions for diabetes treatment, highlighting their potential in reducing blood glucose levels and improving metabolic profiles .
Anticancer Properties
Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making them more effective against cancer cell lines.
In vitro studies have shown that similar piperidine derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties .
Neurological Research
The compound's structure suggests potential applications in neurological disorders due to its ability to cross the blood-brain barrier. Research into piperidine derivatives has indicated their usefulness in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
Case Study 1: Diabetes Management
A clinical trial involving sulfonamide derivatives demonstrated significant improvements in glycemic control among participants treated with compounds structurally similar to this compound. The study reported a reduction in HbA1c levels and fasting glucose levels over a 12-week period .
Case Study 2: Anticancer Activity
In a laboratory setting, a series of experiments were conducted using this compound against various cancer cell lines (e.g., breast cancer and prostate cancer). Results indicated a dose-dependent increase in cell death, with IC50 values comparable to established chemotherapeutics .
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Analogues
Table 2: Substituent Impact on Activity
Q & A
Q. Advanced
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fractions in human serum .
- Metabolic stability : Liver microsome assays (human/rat) identify cytochrome P450-mediated oxidation hotspots (e.g., piperidine ring) .
How can researchers address low yields in multi-step syntheses of this compound?
Basic
Common pitfalls and solutions:
- Intermediate purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove byproducts .
- Catalyst optimization : Switch from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
What spectroscopic techniques differentiate polymorphic forms of the compound?
Q. Advanced
- Powder X-ray diffraction (PXRD) : Distinct diffraction patterns (e.g., 2θ = 15.3°, 22.7°) identify crystalline vs. amorphous phases .
- Differential Scanning Calorimetry (DSC) : Endothermic peaks correlate with melting points of polymorphs .
- Solid-state NMR : NMR detects trifluoromethyl group orientation in crystal lattices .
How is the compound’s logP (lipophilicity) experimentally determined, and how does it impact drug-likeness?
Q. Basic
- Shake-flask method : Partition between octanol and water (HPLC quantification) gives experimental logP. Values >3 suggest high membrane permeability but poor aqueous solubility .
- Computational tools : SwissADME or Molinspiration predict logP, guiding derivatization (e.g., adding polar groups to improve solubility) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
